N-(4-(3-((4-(dimethylamino)phenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide
Description
N-(4-(3-((4-(Dimethylamino)phenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide (CAS: 1021133-41-4) is a heterocyclic compound featuring a thiazole core substituted with a thiophene-2-carboxamide moiety and a 3-oxopropyl linker bearing a 4-(dimethylamino)phenylamino group.
Synthetic routes for related thiazole derivatives involve cyclization of thiocarbamoyl precursors with halogenated reagents, as demonstrated in the synthesis of 4-aminothiophene analogs (). Spectral characterization (IR, NMR) of similar compounds confirms structural integrity, particularly the absence of C=O bands in cyclized products and the presence of tautomeric forms in thiazole derivatives ().
Properties
IUPAC Name |
N-[4-[3-[4-(dimethylamino)anilino]-3-oxopropyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S2/c1-23(2)15-8-5-13(6-9-15)20-17(24)10-7-14-12-27-19(21-14)22-18(25)16-4-3-11-26-16/h3-6,8-9,11-12H,7,10H2,1-2H3,(H,20,24)(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGPQYPPSDQYDIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that thiazole derivatives have been found to exhibit a wide range of therapeutic properties. They have been reported to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
Thiazole derivatives have been reported to interact with various biological targets leading to their diverse biological activities. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom. This allows the thiazole ring to undergo various chemical reactions, contributing to its diverse biological activities.
Biochemical Pathways
Thiazole derivatives have been reported to affect various biochemical pathways due to their diverse biological activities.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties could influence the bioavailability of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound belongs to a class of thiazole-based carboxamides with variations in aryl substituents. Key structural analogs and their distinguishing features are discussed below:
Substituent Effects on Physicochemical Properties
- N-(4-(3-((4-Fluorophenyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide (CAS 1021058-95-6, ): Substituent: 4-Fluorophenyl group. However, it may reduce lipophilicity compared to the dimethylamino group in the target compound. Molecular Formula: C₁₇H₁₅FN₄O₂S₂; Molecular Weight: 402.4 g/mol.
- Impact: Halogenation introduces steric bulk and electron-withdrawing effects, which could enhance binding affinity in hydrophobic pockets (e.g., enzyme active sites) but may reduce metabolic stability. Molecular Formula: C₁₇H₁₃ClFN₃O₂S₂; Molecular Weight: 409.9 g/mol.
- N-(4-(3-((4-(Dimethylamino)phenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide (CAS 1021255-71-9, ): Substituent: 4-Fluorobenzamide (vs. thiophene-2-carboxamide in the target compound). Molecular Formula: C₂₁H₂₁FN₄O₂S; Molecular Weight: 412.5 g/mol.
Data Tables
Table 1: Structural and Physicochemical Comparison of Thiazole-Based Carboxamides
*Inferred from structural analogs.
Q & A
Q. Basic Research Focus
- Flash Chromatography : Use gradients of ethyl acetate/hexane (e.g., 30–70%) for intermediates with polar functional groups .
- Recrystallization : Ethanol/water mixtures (4:1) effectively purify thiazole-thiophene hybrids (e.g., 99% purity in compound 31, ) .
- HPLC : Reverse-phase C18 columns with acetonitrile/water + 0.1% TFA resolve closely related impurities .
How can cyclization side reactions be minimized during thiazole ring formation?
Advanced Research Focus
Unintended ring closure (e.g., oxazole instead of thiazole) is mitigated by:
- Stoichiometric Control : Ensure exact molar ratios of α-halo ketone and thiourea (1:1.05) to favor thiazole .
- Acid Scavengers : Add molecular sieves or triethylamine to trap HCl generated during cyclization .
- Microwave Conditions : Short, high-temperature pulses (e.g., 150°C for 10 minutes) reduce decomposition .
What analytical techniques validate the compound’s stability under biological assay conditions?
Q. Advanced Research Focus
- LC-MS Stability Studies : Incubate the compound in PBS (pH 7.4) at 37°C for 24 hours; monitor degradation via mass shifts (e.g., hydrolysis of amide bonds) .
- DSC/TGA : Assess thermal stability (e.g., melting points >200°C in indicate solid-state resilience) .
- Circular Dichroism : Confirm conformational stability in chiral analogs under varying pH .
How do substituents on the dimethylaminophenyl group impact bioactivity?
Q. Basic Research Focus
- Electron-Donating Groups : The dimethylamino moiety enhances solubility and π-π stacking (critical for kinase inhibition). Fluorine or methoxy substitutions () modulate logP and target affinity .
- SAR Studies : Compare IC50 values of analogs (e.g., compound 66 vs. 67 in ) to map pharmacophore requirements .
What computational tools predict binding modes of this compound with protein targets?
Q. Advanced Research Focus
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
